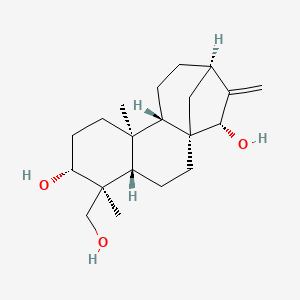

ent-16-Kaurene-3beta,15beta,18-triol

Overview

Description

Synthesis Analysis

The synthesis of ent-kaurane diterpenoids involves complex organic reactions that yield a variety of compounds, including "ent-16-Kaurene-3beta,15beta,18-triol." These syntheses typically involve manipulating the perhydrophenanthrene subunit and the cyclopentane ring characteristic of ent-kauranes. Advances in synthetic methods have allowed for the exploration of various biological activities related to these compounds, particularly in cancer research (Sarwar et al., 2020).

Molecular Structure Analysis

The molecular structure of "this compound" encompasses a complex architecture inherent to ent-kaurane diterpenoids. This structure includes a tetracyclic framework with multiple hydroxyl groups that significantly influence its reactivity and biological activity. Such structural features are pivotal in determining the compound's interaction with biological targets, mediating its pharmacological effects through various mechanistic pathways, including apoptosis, cell cycle arrest, and autophagy (Sarwar et al., 2020).

Chemical Reactions and Properties

"this compound" undergoes several chemical reactions, primarily due to its functional groups. These reactions include esterification, oxidation, and more, which can alter its biological activity. The chemical properties of this compound, such as its solubility and reactivity, are crucial for its pharmacological applications and are significantly influenced by its molecular structure (Sarwar et al., 2020).

Scientific Research Applications

Anti-allergic Activities : A study identified ent-16-kaurene-3beta,15beta,18-triol as one of the compounds isolated from Suregada multiflora with appreciable anti-allergic activities. It demonstrated effectiveness in RBL-2H3 cells, a model for allergic reactions, with IC50 values ranging from 22.5 to 42.2 microM (Cheenpracha et al., 2006).

Antibacterial and Antitumor Activities : Another study found that ent-16-Kauren-19-oic acid, closely related to this compound, acts as a bacteriolytic agent and uncouples the bacterial respiratory chain. This compound demonstrated significant activity against gram-positive bacteria, suggesting its potential for antibacterial applications (Torres-Bustos et al., 2009).

Cytotoxic Effects on Cancer Cells : Ent-Kaurene diterpenes, a group to which this compound belongs, have shown cytotoxic effects against various human cancer cell lines, including prostate, colon, and breast tumor cells. This research suggests a potential role for these compounds in cancer therapy (Henry et al., 2006).

Apoptosis-Inducing Effects : A derivative of ent-Kaurene, ent-15-Oxo-kaur-16-en-19-oic acid, has been shown to induce apoptosis in human prostate carcinoma cells, signifying its potential in cancer treatment. This effect was evidenced by changes in the expression levels of proteins associated with apoptosis regulation (Ruiz et al., 2008).

Mechanism of Action

Target of Action

The primary target of ent-16-Kaurene-3beta,15beta,18-triol is the enzyme β-hexosaminidase . This enzyme plays a crucial role in the degradation of glycoproteins and glycolipids in cells.

Mode of Action

The compound This compound interacts with its target, β-hexosaminidase, by inhibiting its release . This interaction results in a significant anti-allergic activity .

Biochemical Pathways

The inhibition of β-hexosaminidase release by This compound affects the biochemical pathways involved in allergic responses

Result of Action

The result of the action of This compound is a significant reduction in allergic responses . This is due to the compound’s inhibitory effect on the release of β-hexosaminidase, an enzyme involved in allergic reactions .

properties

IUPAC Name |

(1R,4S,5S,6R,9S,10S,13R,15S)-5-(hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-12-13-4-5-15-18(2)8-7-16(22)19(3,11-21)14(18)6-9-20(15,10-13)17(12)23/h13-17,21-23H,1,4-11H2,2-3H3/t13-,14+,15+,16-,17+,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSICAMHPRQJNMG-WWWUCTDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC34C2CCC(C3)C(=C)C4O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@@H]4O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.